KGCHM07 is a synthetic peptide that acts as a selective agonist for the delta-opioid receptor (DOP). It has garnered attention due to its potential therapeutic applications in managing pain while minimizing the adverse effects commonly associated with traditional opioid treatments. The compound's unique structure and binding characteristics have been elucidated through advanced crystallography studies, providing insights into its mechanism of action and receptor interactions.
KGCHM07 was developed as part of research aimed at understanding the structural dynamics of opioid receptors. Its synthesis and characterization were detailed in studies focusing on the crystal structures of DOP in complex with various agonists, including KGCHM07 itself. These studies were conducted by researchers affiliated with the iHuman Institute at ShanghaiTech University, among others .
KGCHM07 is classified as a peptide agonist specifically targeting the delta-opioid receptor. This classification places it within a broader category of opioid receptor modulators, which also includes compounds targeting the mu-opioid receptor and kappa-opioid receptor. Its distinct action profile makes it an important candidate for further pharmacological exploration in pain management and related therapies.
The synthesis of KGCHM07 involves solid-phase peptide synthesis techniques, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of complex peptide structures.
Technical Details:
The final product is purified using reversed-phase high-performance liquid chromatography (HPLC), ensuring high purity suitable for biological assays.
KGCHM07 has a well-defined molecular structure characterized by specific amino acid sequences that confer its binding affinity to opioid receptors. The peptide's conformation is critical for its interaction with DOP, as demonstrated by its crystal structure in complex with the receptor.
The crystal structure of KGCHM07 bound to DOP has been resolved at a resolution of 2.8 Å, revealing key interactions between the peptide and receptor residues that stabilize binding and activate signaling pathways .
KGCHM07 undergoes specific interactions with the delta-opioid receptor that trigger downstream signaling pathways. The binding of KGCHM07 to DOP leads to conformational changes in the receptor, activating G-protein signaling cascades.
Technical Details:
The mechanism by which KGCHM07 exerts its effects involves binding to the delta-opioid receptor, leading to receptor activation and subsequent intracellular signaling. This process typically involves:
Experimental data from pharmacological assays indicate that KGCHM07 effectively activates G-protein signaling pathways while also influencing β-arrestin recruitment, which is crucial for understanding its full pharmacodynamic profile .
KGCHM07 is a peptide with properties typical of small biomolecules:
The chemical stability and reactivity of KGCHM07 are influenced by its peptide bonds and side chains:
KGCHM07 has significant potential applications in scientific research and medicine:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4